2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.
Formation of 4-fluorophenoxyacetic acid: This involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 5-(naphthalen-1-yl)-1,2,4-oxadiazole: This step involves the cyclization of naphthalen-1-yl hydrazine with a suitable carboxylic acid derivative, such as ethyl chloroformate, under acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-fluorophenoxyacetic acid with 5-(naphthalen-1-yl)-1,2,4-oxadiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,3-benzenediol: Shares the fluorophenoxy group but differs in the core structure.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains the naphthalenyl group but has a different functional group arrangement.
9,10-di(naphthalen-2-yl)anthracene derivatives: Similar aromatic structure but different functional groups and applications.
Uniqueness
2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its combination of a fluorophenoxy group, a naphthalenyl group, and an oxadiazole ring
Properties
Molecular Formula |
C21H16FN3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C21H16FN3O3/c1-13(27-16-11-9-15(22)10-12-16)19(26)23-21-24-20(28-25-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,23,25,26) |
InChI Key |
GROWHFXZKQUXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NOC(=N1)C2=CC=CC3=CC=CC=C32)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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